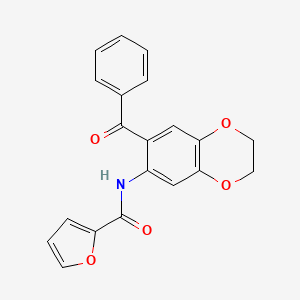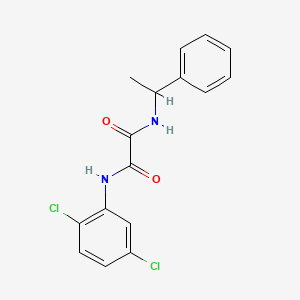
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide
説明
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide, also known as PR-104, is a prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to be activated by the low oxygen levels commonly found in solid tumors, which can lead to the release of cytotoxic agents that target cancer cells. In
作用機序
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide is designed to be activated by the low oxygen levels commonly found in solid tumors. Under these conditions, 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide is metabolized to form a cytotoxic agent called 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxideA, which can target cancer cells through a variety of mechanisms. 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxideA can induce DNA damage, disrupt cell division, and trigger apoptosis in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce DNA damage through the formation of DNA adducts, which can lead to cell cycle arrest and apoptosis. It can also disrupt microtubule formation and inhibit angiogenesis, which can prevent the growth and spread of tumors.
実験室実験の利点と制限
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities with good purity. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide can be toxic to healthy cells at high concentrations, and its activation by low oxygen levels can be difficult to reproduce in vitro.
将来の方向性
There are several possible future directions for research on 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide. One area of interest is the development of new prodrugs that can be activated by different mechanisms, such as changes in pH or the presence of specific enzymes. Another area of interest is the combination of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide with other chemotherapy agents or immunotherapies to enhance its efficacy. Finally, there is also potential for the use of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide in combination with imaging agents to monitor tumor response and guide treatment decisions.
科学的研究の応用
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to be effective against a wide range of cancer cell lines in vitro, including those that are resistant to conventional chemotherapy agents. In vivo studies have also demonstrated the efficacy of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide in reducing tumor growth in animal models of cancer.
特性
IUPAC Name |
2-(4-fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-13-27-19-11-7-17(8-12-19)21-15(3)23(25)14(2)20(24(21)26)16-5-9-18(22)10-6-16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBAZLDMDWJBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4387791.png)
![7-benzyl-8-[(4-ethyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387806.png)

![4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387826.png)

![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4387836.png)
![2-(4-chlorophenyl)-N-(2-oxo-2-{[2-oxo-2-(1-piperidinyl)ethyl]amino}ethyl)acetamide](/img/structure/B4387849.png)
![N-(tert-butyl)-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4387853.png)
![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387863.png)
![2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387870.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)
![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)